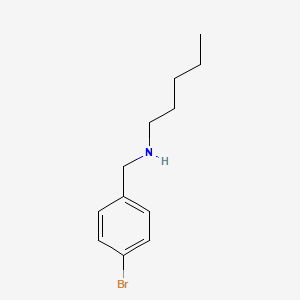

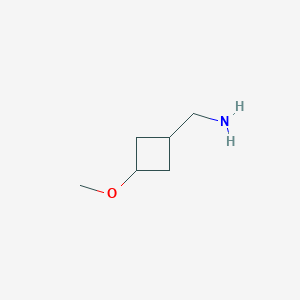

![molecular formula C10H15N3O3S2 B2519012 N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide CAS No. 1798456-92-4](/img/structure/B2519012.png)

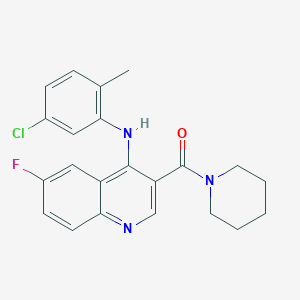

N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide” is an organic compound . It has a molecular formula of C10H15N3O3S2 and an average mass of 289.374 Da .

Physical And Chemical Properties Analysis

The compound has a molecular formula of C10H15N3O3S2 and an average mass of 289.374 Da . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the search results.Applications De Recherche Scientifique

- Anti-Fibrotic Agents : Researchers have explored the synthesis of N-pyridin-2-yl carbamates from easily accessible N-hetaryl ureas and alcohols. These carbamates exhibit anti-fibrotic activity, potentially surpassing existing drugs like Pirfenidone . Further optimization and structure-activity relationship studies could lead to novel anti-fibrotic agents.

- Catalyst-Free Synthesis : The environmentally friendly, catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates has been achieved using N-hetaryl ureas and alcohols. This method provides good-to-high yields for a diverse range of carbamates, including those with electron-donating and electron-withdrawing groups in the azine rings .

- Bioactivity Screening : Investigating the biological activities of N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide derivatives could reveal potential targets. Researchers have already identified compounds with promising anti-fibrotic properties, but further exploration is warranted .

- DFT Studies : Density Functional Theory (DFT) calculations have shed light on the reaction mechanism of N-pyridin-2-yl carbamate synthesis. Investigating the transition states and intermediates could provide insights into reaction pathways and guide further experimental work .

Medicinal Chemistry and Drug Development

Organic Synthesis

Biological Studies

Computational Chemistry

Propriétés

IUPAC Name |

N-(5-ethylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3S2/c1-3-18(15,16)13-5-4-8-9(6-13)17-10(12-8)11-7(2)14/h3-6H2,1-2H3,(H,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOASVRMCSUVCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2518945.png)

![Imidazo[2,1-b]thiazole-3-carboxylic acid hydrochloride](/img/structure/B2518949.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2518952.png)